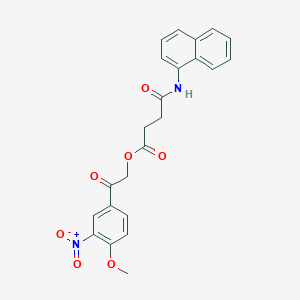![molecular formula C23H23N3O2S2 B5110033 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea, also known as QSU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QSU is a thiourea derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been found to inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase. It has also been found to increase the activity of anti-oxidant enzymes, such as glutathione peroxidase.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has several advantages for lab experiments. It has been synthesized through a multi-step process that has been optimized to improve yield and purity. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to have potential therapeutic applications in various scientific research studies. However, there are also limitations to using N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea in lab experiments. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea is a complex chemical compound that requires a multi-step synthesis method, which may limit its availability. It may also be difficult to obtain sufficient quantities of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea for large-scale experiments.
Orientations Futures
There are several future directions for N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea research. One potential direction is to investigate the potential therapeutic applications of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea in other disease models, such as neurodegenerative diseases and cardiovascular diseases. Another potential direction is to investigate the mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea in more detail, to better understand its effects on signaling pathways and cellular processes. Additionally, future research could focus on optimizing the synthesis method for N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea, to improve yield and purity and make it more widely available for scientific research.
Méthodes De Synthèse
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea is a complex chemical compound that requires a multi-step synthesis method. The synthesis process involves the reaction of 3,4-dihydroquinoline-2(1H)-sulfonamide with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 2-methylphenyl isothiocyanate to yield N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea. The synthesis method has been optimized to improve the yield and purity of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea.
Applications De Recherche Scientifique
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to have potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of arthritis and colitis. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to protect cells from oxidative stress and prevent cell death.
Propriétés
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-17-7-2-4-10-21(17)25-23(29)24-19-12-14-20(15-13-19)30(27,28)26-16-6-9-18-8-3-5-11-22(18)26/h2-5,7-8,10-15H,6,9,16H2,1H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPOFORITGYJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-(2-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109953.png)
![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)
![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5109999.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)
![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)

![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)
